

Morpholinoacetonitrile: A Versatile Precursor for Heterocyclic Synthesis

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Compound of Interest

Compound Name: **Morpholinoacetonitrile**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morpholinoacetonitrile, also known as N-cyanomethylmorpholine, has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the construction of a wide array of nitrogen- and sulfur-containing heterocyclic scaffolds. Its unique structural features—an activated methylene group adjacent to a nitrile and a morpholine ring—provide a powerful platform for introducing the morpholine moiety, a privileged structure in medicinal chemistry, into diverse molecular frameworks. This guide provides a comprehensive overview of the synthesis, reactivity, and application of **morpholinoacetonitrile** as a precursor for heterocyclic systems, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Properties and Synthesis

Morpholinoacetonitrile is a stable, crystalline solid at room temperature. Its key reactive site is the α -carbon to the nitrile group, which can be readily deprotonated by a base to form a nucleophilic carbanion. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

Basic properties of the precursor are essential for its characterization and use in synthesis.

Property	Value	Reference
IUPAC Name	2-morpholin-4-ylacetonitrile	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ O	[1]
Molecular Weight	126.16 g/mol	[1]
CAS Number	5807-02-3	[1]
Appearance	Solid	-
¹ H NMR (CDCl ₃)	δ 3.75 (t, 4H), 3.50 (s, 2H), 2.65 (t, 4H)	Predicted
¹³ C NMR (CDCl ₃)	δ 115.5 (CN), 66.5 (O-CH ₂), 52.0 (N-CH ₂), 45.0 (N-CH ₂ CN)	Predicted
IR (KBr, cm ⁻¹)	~2245 (C≡N stretch), ~1115 (C-O-C stretch)	Predicted

Synthesis of Morpholinoacetonitrile

The most common and efficient method for synthesizing **morpholinoacetonitrile** is the Strecker-type reaction involving morpholine, formaldehyde, and a cyanide source, typically sodium or potassium cyanide.

Experimental Protocol: Synthesis of **Morpholinoacetonitrile**

Materials:

- Morpholine (1.0 equiv)
- Formaldehyde (37% aqueous solution, 1.1 equiv)
- Potassium cyanide (1.1 equiv)
- Hydrochloric acid (concentrated)
- Diethyl ether

- Anhydrous magnesium sulfate
- Deionized water

Procedure:

- A solution of morpholine (1.0 equiv) in water is cooled to 0 °C in an ice bath.
- Concentrated hydrochloric acid is added dropwise to neutralize the morpholine, forming morpholine hydrochloride.
- A solution of potassium cyanide (1.1 equiv) in water is added slowly to the cooled reaction mixture, maintaining the temperature below 10 °C.
- Aqueous formaldehyde (1.1 equiv) is then added dropwise to the mixture.
- The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress can be monitored by TLC.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification is achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **morpholinoacetonitrile**.

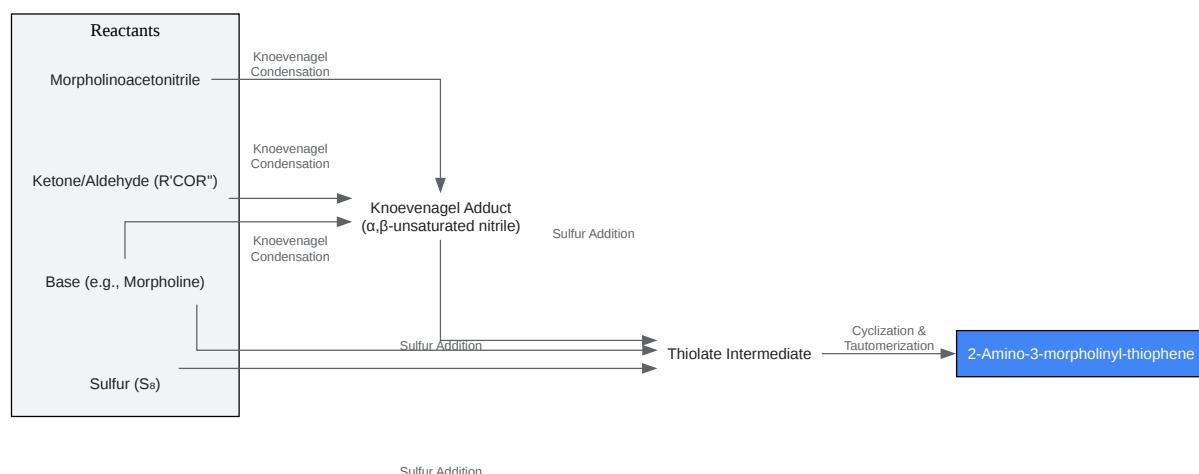
Applications in Heterocyclic Synthesis

The reactivity of the α -methylene group makes **morpholinoacetonitrile** an ideal substrate for condensation and cyclization reactions to form a variety of heterocycles.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.^{[2][3]} It involves the condensation of an α -activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base.^{[2][3]} ^[4] **Morpholinoacetonitrile** serves as the α -activated nitrile component, leading to the formation of 3-morpholiny-2-aminothiophenes.

The reaction proceeds via an initial Knoevenagel condensation between the **morpholinoacetonitrile** and the carbonyl compound, followed by the addition of sulfur and subsequent cyclization.^[2]



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Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of 2-amino-4,5-dimethyl-3-(morpholin-4-ylcarbonyl)thiophene

This protocol is a representative example adapted from known Gewald reaction procedures.

Materials:

- **Morpholinoacetonitrile** (1.0 equiv)
- 2,3-Butanedione (1.0 equiv)
- Elemental Sulfur (1.1 equiv)
- Morpholine (catalytic amount, ~0.2 equiv)
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve **morpholinoacetonitrile** (1.0 equiv), 2,3-butanedione (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
- Add morpholine (catalytic amount) to the mixture.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
- Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
- If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
- If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

- The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table of Representative Yields for Gewald Reaction Products

Carbonyl Component	Product	Base	Solvent	Yield (%)
Cyclohexanone	2-Amino-3-morpholinyl-4,5,6,7-tetrahydrobenzo[b]thiophene	Morpholine	Ethanol	75-85
Acetone	2-Amino-4,5-dimethyl-3-morpholinylthiophene	Triethylamine	DMF	65-75
Benzaldehyde	2-Amino-5-phenyl-3-morpholinylthiophene	Piperidine	Methanol	70-80

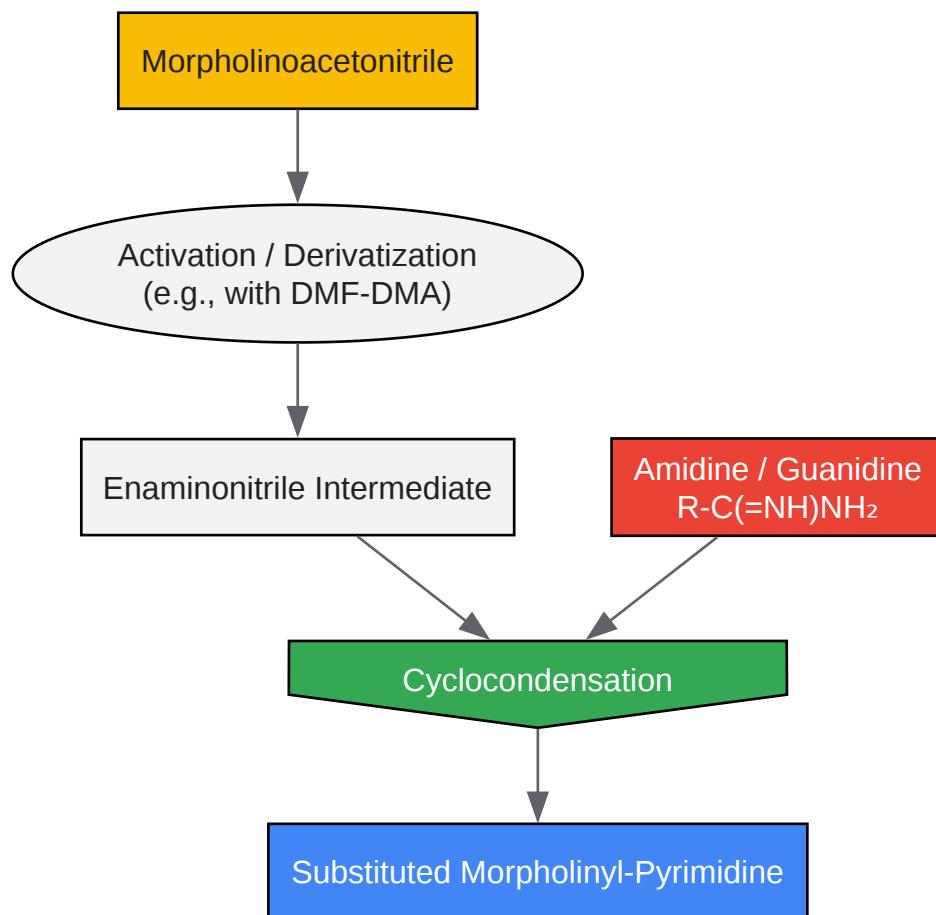
Synthesis of Pyridines and Pyrimidines

Morpholinoacetonitrile is a valuable precursor for substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals.^{[5][6]} The synthesis often involves a multi-step sequence where the nitrile group is transformed or the activated methylene group participates in a cyclocondensation reaction.

Pyridine Synthesis: One common strategy involves the reaction of the **morpholinoacetonitrile** carbanion with α,β -unsaturated carbonyl compounds (a Michael addition), followed by cyclization and aromatization.

Pyrimidine Synthesis: Pyrimidines can be synthesized by reacting **morpholinoacetonitrile** with amidines. The nitrile group can be activated and then cyclized with a suitable three-carbon

component, or an intermediate derived from **morpholinoacetonitrile** can react with an amidine or guanidine derivative.[6]

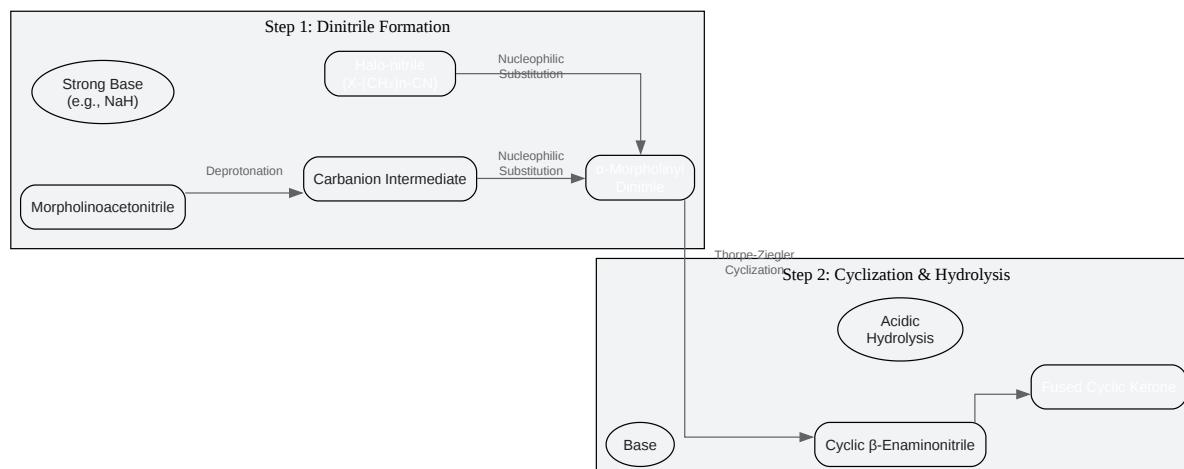


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Caption: Logical workflow for pyrimidine synthesis from **morpholinoacetonitrile**.

Thorpe-Ziegler Reaction for Fused Systems

While the classical Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles,[7][8] **morpholinoacetonitrile** can be used as a starting point to build a dinitrile precursor. For example, the carbanion of **morpholinoacetonitrile** can be reacted with a halo-nitrile (e.g., 3-chloropropionitrile) to generate a dinitrile, which can then undergo base-catalyzed intramolecular cyclization to form a cyclic β -enaminonitrile. Subsequent hydrolysis yields a cyclic ketone fused with a morpholinyl-substituted ring. This strategy is a powerful method for constructing complex fused heterocyclic systems.[9]



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Caption: Pathway to fused rings using a **morpholinoacetonitrile**-derived dinitrile.

Conclusion

Morpholinoacetonitrile is a highly effective and adaptable precursor for the synthesis of diverse heterocyclic compounds. Its straightforward preparation and the reactivity of its α -methylene group allow for its participation in powerful transformations like the Gewald and Thorpe-Ziegler reactions, as well as in the construction of fundamental medicinal scaffolds such as pyridines and pyrimidines. The ability to readily introduce the beneficial morpholine moiety makes this reagent a continued focus for innovation in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of **morpholinoacetonitrile**.

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